5-Tributylstannyl-2-trifluoromethylpyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

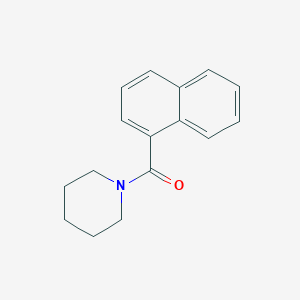

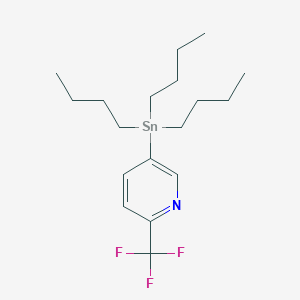

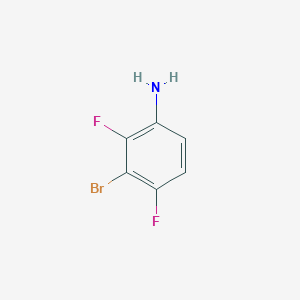

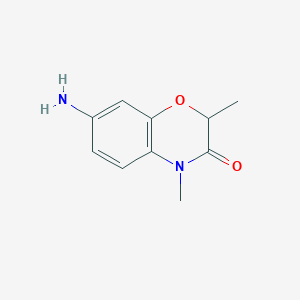

5-Tributylstannyl-2-trifluoromethylpyridine is a chemical compound with the empirical formula C18H30F3NSn . It has a molecular weight of 436.14 . This compound is a solid and is part of the class of compounds known as fluorinated building blocks and halogenated heterocycles .

Molecular Structure Analysis

The SMILES string of 5-Tributylstannyl-2-trifluoromethylpyridine isCCCC [Sn] (CCCC) (CCCC)c1ccc (nc1)C (F) (F)F . This represents the structure of the molecule in a linear format. The InChI key, another form of representing the molecule, is YHSXJEYVXPPZAC-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

5-Tributylstannyl-2-trifluoromethylpyridine is a solid . More detailed physical and chemical properties are not available in the sources I found.Wissenschaftliche Forschungsanwendungen

Application in Organic Synthesis

5-Tributylstannyl-2-trifluoromethylpyridine and its derivatives have shown significant application in organic synthesis. One study describes the use of 5-Tributylstannyl-2,3-dihydro-1,4-dioxin in palladium-catalyzed acylations, producing 5-acyl-2,3-dihydro-1,4-dioxins in high yield. This demonstrates its utility in facilitating complex organic reactions (Blanchot, Fétizon, & Hanna, 1990).

Use in Synthesis of Oligopyridines

Another application is found in the synthesis of oligopyridines. For instance, 4-tributylstannyl-2,6-oligopyridines were synthesized regioselectively via [4+2] cycloadditions, illustrating its role in creating structurally complex pyridine-based compounds (Pabst & Sauer, 1999).

Role in Electropolymerization

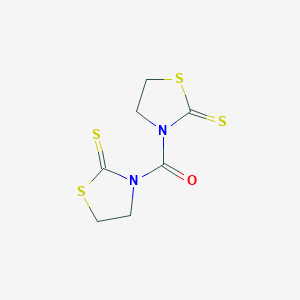

5-Tributylstannyl derivatives have also been used in electropolymerization processes. For example, 3,5-bis(2,2′-bithiophen-5-yl)pyridine, synthesized using 5-tributylstannyl-2,2′-bithiophene, was used to create new electrochromic polymers, signifying its potential in materials science and polymer chemistry (Krompiec et al., 2008).

In Metabolism Research

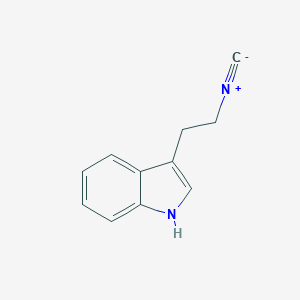

In the field of agrochemical research, 5-trifluoromethylpyridone, a related compound, was studied for its metabolism in hydroponically grown maize plants. This research demonstrated the broader potential of trifluoromethylpyridine derivatives in understanding the metabolism of herbicides (Bailey et al., 2000).

Synthesis of Heterocycles

The compound also plays a role in the synthesis of various heterocycles. A study described the efficient synthesis of 5-halo-6-trifluoromethylpyridine-3-carbonitriles and carboxylic acids, indicating its versatility in creating biologically active heterocyclic compounds (Channapur et al., 2017).

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral, Acute Tox. 4 Dermal, Aquatic Acute 1, Aquatic Chronic 1, Eye Irrit. 2, Repr. 1B, Skin Irrit. 2, STOT RE 1 . It has several hazard statements including H301, H312, H315, H319, H360FD, H372, H410 . Precautionary measures include P202, P273, P280, P301 + P310, P302 + P352 + P312, P305 + P351 + P338 .

Eigenschaften

IUPAC Name |

tributyl-[6-(trifluoromethyl)pyridin-3-yl]stannane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N.3C4H9.Sn/c7-6(8,9)5-3-1-2-4-10-5;3*1-3-4-2;/h1,3-4H;3*1,3-4H2,2H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHSXJEYVXPPZAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CN=C(C=C1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30F3NSn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10591757 |

Source

|

| Record name | 5-(Tributylstannyl)-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Tributylstannyl-2-trifluoromethylpyridine | |

CAS RN |

1204580-76-6 |

Source

|

| Record name | 5-(Tributylstannyl)-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Propan-2-yl)phenyl]prop-2-enal](/img/structure/B177032.png)

![N,N,N',N'-Tetraethyl-N''-(4-nitro-phenyl)-[1,3,5]triazine-2,4,6-triamine](/img/structure/B177043.png)

![2-Chloro-N-[(4-chlorophenyl)carbamoyl]acetamide](/img/structure/B177048.png)

![N-[1-(3-aminophenyl)ethyl]acetamide](/img/structure/B177054.png)